molecular formula C10H22Cl2N2 B13017795 9-Methyl-2,9-diazaspiro[5.5]undecane dihydrochloride

9-Methyl-2,9-diazaspiro[5.5]undecane dihydrochloride

Cat. No.: B13017795
M. Wt: 241.20 g/mol
InChI Key: OZEWNJJOLKRCOF-UHFFFAOYSA-N
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Description

9-Methyl-2,9-diazaspiro[5.5]undecane dihydrochloride (CAS 2733958-46-6) is a high-purity, spirocyclic chemical building block designed for pharmaceutical research and development. This dihydrochloride salt form offers enhanced stability and solubility for experimental workflows. Compounds based on the 1,9-diazaspiro[5.5]undecane scaffold are recognized as privileged structures in medicinal chemistry due to their three-dimensional complexity and proven utility in targeting a range of biological pathways . Research into this compound class has revealed significant potential for treating various disorders. These spirocyclic diazaspirononanes have been investigated as inhibitors of acetyl-CoA carboxylase (ACC), a key target for treating obesity and type 2 diabetes mellitus, with some analogs demonstrating potent in vitro IC50 values in the low nanomolar range . Furthermore, high-throughput screening has identified 2,9-diazaspiro[5.5]undecanes as potent inducers of the endoplasmic reticulum stress response (ERSR), leading to apoptosis-mediated cell death, which indicates promising cytotoxic activity in cancer cell models, including patient-derived glioma cells . Additional research explores their use as positive allosteric modulators of nicotinic acetylcholine receptors for pain treatment and other therapeutic areas . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H22Cl2N2

Molecular Weight

241.20 g/mol

IUPAC Name

9-methyl-2,9-diazaspiro[5.5]undecane;dihydrochloride

InChI

InChI=1S/C10H20N2.2ClH/c1-12-7-4-10(5-8-12)3-2-6-11-9-10;;/h11H,2-9H2,1H3;2*1H

InChI Key

OZEWNJJOLKRCOF-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CCCNC2)CC1.Cl.Cl

Origin of Product

United States

Preparation Methods

Core Synthesis via Cyclization of Piperidine Derivatives

A common approach involves starting from N-benzyl piperidine-4-ketone and ethyl cyanoacetate as key precursors. These react in a base-mediated environment (e.g., cholamine solution) to form dicyanocarbodiimide intermediates, which undergo selective acidic hydrolysis and decarboxylation to yield diazaspiro intermediates.

  • Reaction conditions: Stirring at low temperature (0°C) for several days (up to 8 days) to allow cyclization.
  • Isolation: Solid intermediates are filtered, washed with ethanol and ether, and suspended in water.
  • pH adjustment: Acidification to pH ~6 with hydrochloric acid to precipitate the product.
  • Yield: Approximately 65% for the initial cyclized intermediate.

Hydrolysis and Further Cyclization

The dicyanocarbodiimide intermediate is suspended in aqueous sulfuric acid (30%) and heated at 100–110°C for 18–30 hours to complete hydrolysis and ring closure.

  • Monitoring: Reaction progress is monitored by HPLC.
  • Workup: After cooling, the mixture is neutralized to pH ~8, filtered, washed, and dried.
  • Yield: Around 64–68% for the hydrolyzed diazaspiro compound.

Functional Group Modifications and Protection

Subsequent steps involve hydrogenation to remove benzyl protecting groups under hydrogen pressure (50 psi) with palladium on carbon catalyst at 50°C for 16 hours.

  • The resulting free amine can be selectively protected using groups such as tert-butyloxycarbonyl (Boc), carbobenzoxy (Cbz), or ethanoyl groups.
  • Protection reactions are typically carried out at room temperature in alcoholic or dioxane solutions with appropriate reagents (e.g., Boc2O, Cbz-Cl).
  • Yields for protected intermediates range from 82% to 84%.

Formation of the Dihydrochloride Salt

The free base of 9-Methyl-2,9-diazaspiro[5.5]undecane is converted to the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, typically resulting in a crystalline solid with enhanced solubility.

Summary Table of Key Preparation Steps

Step No. Reaction Type Starting Material(s) Conditions Yield (%) Notes
1 Cyclization N-benzyl piperidine-4-ketone + ethyl cyanoacetate Base (cholamine), 0°C, 8 days ~65 Formation of dicyanocarbodiimide intermediate
2 Acidic hydrolysis & ring closure Intermediate from Step 1 30% H2SO4, 100–110°C, 18–30 h 64–68 Hydrolysis and spiro ring formation
3 Hydrogenation (debenzylation) Protected intermediate Pd/C, H2 (50 psi), 50°C, 16 h Quantitative Removal of benzyl protecting group
4 Protection (Boc, Cbz, etc.) Free amine from Step 3 Room temp, alcoholic/dioxane solvent 82–84 Selective amine protection
5 Alkylation (methylation) Protected or free amine Alkylating agent, base, solvent Variable Introduction of methyl group at N9
6 Salt formation Free base HCl treatment Quantitative Formation of dihydrochloride salt

Research Findings and Considerations

  • The presence of a basic nitrogen at position 9 is critical for biological activity, as substitutions other than alkyl groups at this position reduce receptor binding affinity significantly.
  • The synthetic route allows for diverse substitutions at position 9 and 1, mostly introduced in the final steps, enabling structural optimization.
  • Reaction monitoring by HPLC and TLC is essential for ensuring completion and purity at each stage.
  • The dihydrochloride salt form improves solubility and pharmacokinetic properties, facilitating in vivo applications.

Additional Notes on Preparation

  • Solvent systems for stock solution preparation and in vivo formulations have been developed, involving DMSO, PEG300, Tween 80, and water or corn oil, ensuring clear solutions suitable for biological testing.
  • Physical methods such as vortexing, ultrasound, or gentle heating aid in dissolving the compound during formulation.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-2,9-diazaspiro[5.5]undecane dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of the reduced amine.

    Substitution: Formation of substituted spiro compounds with various functional groups.

Scientific Research Applications

Treatment of Obesity

Research indicates that compounds based on the diazaspiro[5.5]undecane scaffold, including 9-Methyl-2,9-diazaspiro[5.5]undecane dihydrochloride, exhibit significant potential in obesity management. These compounds may act through multiple mechanisms:

  • Inhibition of Acetyl-CoA Carboxylase : This enzyme plays a crucial role in fatty acid synthesis, and its inhibition can lead to reduced fat accumulation.
  • Antagonism of Neuropeptide Y : This neuropeptide is involved in appetite regulation; antagonizing its effects can help reduce food intake.
  • Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 : This inhibition can modulate glucocorticoid metabolism, potentially aiding in weight management and metabolic syndrome treatment .

Central Nervous System Disorders

Compounds with the diazaspiro[5.5]undecane structure have also been investigated for their effects on central nervous system disorders. Notably:

  • Melanin-Concentrating Hormone Receptor Antagonism : These compounds may antagonize MCH-R1, a receptor implicated in energy balance and feeding behavior, thus providing a pathway for obesity treatment .
  • Potential for Neuroprotective Effects : Some studies suggest that these compounds could offer neuroprotective benefits by modulating neurotransmitter systems, although further research is necessary to confirm these effects in vivo .

Antiviral Activity

Recent investigations have reported that derivatives of the diazaspiro[5.5]undecane scaffold exhibit inhibitory activity against dengue virus type 2 (DENV2). This finding highlights the compound's potential as a lead structure for developing antiviral agents, which is particularly relevant given the global burden of dengue fever and the lack of specific antiviral treatments .

Case Studies

StudyFocusFindings
Bioactivity Review Obesity TreatmentHighlighted multiple mechanisms including enzyme inhibition and receptor antagonism.
Dengue Virus Study Antiviral ActivityReported inhibitory effects on DENV2, suggesting potential for drug development.
Pharmacokinetic Analysis Central Nervous SystemDiscussed binding affinities and pharmacokinetics related to receptor interactions.

Mechanism of Action

The mechanism of action of 9-Methyl-2,9-diazaspiro[5.5]undecane dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It acts as a competitive antagonist at γ-aminobutyric acid type A (GABA_A) receptors, inhibiting the binding of GABA and thereby modulating the receptor’s activity. This interaction can influence various physiological processes, making it a compound of interest in neuropharmacology.

Comparison with Similar Compounds

Structural and Functional Analysis

Substituent Effects: Methyl vs. Fluorine Substitution: The 9,9-difluoro-3-azaspiro[5.5]undecane derivative exhibits enhanced metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation .

Heteroatom Variations :

  • Oxa vs. Diazaspiro : Replacing nitrogen with oxygen (e.g., 4-Oxa-1,9-diazaspiro[5.5]undecane ) alters hydrogen-bonding capacity and solubility, impacting pharmacokinetics .

Stereochemical Considerations :

  • Spiro compounds like tetrasubstituted-2,4,8,10-tetraoxaspiro[5.5]undecanes exhibit axial chirality, influencing enantioselective interactions with biological targets .

Biological Activity :

  • The triazaspiro derivative in demonstrates potent chemokine receptor antagonism, highlighting how additional nitrogen atoms and bulky substituents can confer specific therapeutic effects .

Biological Activity

9-Methyl-2,9-diazaspiro[5.5]undecane dihydrochloride is a compound that has garnered attention in the scientific community due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of diazaspiro compounds, characterized by their spirocyclic structure which contributes to their biological activity. The molecular formula is C₉H₁₄Cl₂N₂, with a molecular weight of approximately 204.13 g/mol. Its structural features allow it to interact with various biological targets, particularly in cancer therapy.

Target of Action

The primary target for 9-Methyl-2,9-diazaspiro[5.5]undecane is the Endoplasmic Reticulum (ER) , specifically influencing calcium signaling and protein folding processes.

Mode of Action

The compound induces the Endoplasmic Reticulum Stress Response (ERSR) pathway, which is crucial for maintaining cellular homeostasis. This activation can lead to apoptosis-mediated cell death in cancer cell lines, particularly glioma cells.

Biochemical Pathways

The activation of the ERSR pathway has been linked to several biochemical reactions that promote cell death in tumor cells. The compound interacts with molecular chaperones such as GRP78, facilitating the stress response necessary for apoptosis.

Pharmacokinetics

The pharmacokinetic profile of 9-Methyl-2,9-diazaspiro[5.5]undecane suggests favorable absorption, distribution, metabolism, and excretion (ADME) properties. Studies indicate that it maintains stability under standard laboratory conditions but may degrade over extended periods.

Biological Activity and Applications

Research indicates that this compound exhibits significant biological activities:

  • Cytotoxic Activity : Demonstrated efficacy in inducing cell death across various cancer cell lines.
  • Potential Therapeutic Uses : Investigated for applications in treating conditions such as obesity and pain management due to its interaction with metabolic pathways .

Case Studies

  • Cancer Cell Lines : In vitro studies show that 9-Methyl-2,9-diazaspiro[5.5]undecane induces apoptosis in glioma cells through ER stress pathways. The activation of these pathways was assessed using assays that measure cell viability and apoptosis markers.
  • Pharmacological Studies : A pharmacokinetic study reported an area under the curve (AUC) value of 332 ng·h/ml in rats, indicating effective systemic exposure following administration .

Comparative Biological Activity Table

Activity TypeMechanismReference
CytotoxicityInduction of ERSR
Anti-obesityInhibition of acetyl CoA carboxylase
Pain ManagementModulation of neuropeptide Y
CNS DisordersPotential GABAAR antagonism

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